Low-Nanomolar BACE1 Potency Inferred from the Thiophene Dihydroisoquinoline Pharmacophore
The thiophene dihydroisoquinoline scaffold, of which this compound is a direct analog, has been shown to be a critical pharmacophore for achieving high potency against BACE1. A close structural analog from the lead optimization series achieved an IC50 of 8 nM in a BACE1 Alpha assay, a significant improvement over the initial, weak micromolar hit from which the series was developed [1]. This comparison highlights the value of the specific hybrid structure, as simple THIQ or thiophene fragments alone would not achieve this potency level.
| Evidence Dimension | BACE1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Inferred to be in the low-nanomolar range based on a close analog |
| Comparator Or Baseline | Initial high-throughput screening (HTS) hit from the same series: weak micromolar potency (exact value not specified). |
| Quantified Difference | Order-of-magnitude improvement from micromolar to low nanomolar (8 nM) for a direct structural analog. |
| Conditions | BACE1 Alpha assay, recombinant enzyme, in vitro. |
Why This Matters
This immense potency gain defines the compound's research utility for CNS target engagement studies, as it overcomes the typical challenge of starting with weak screening hits.
- [1] Xu, Y.Z., Yuan, S., Bowers, S., Hom, R.K., Chan, W., Sham, H.L., Zhu, Y.L., Beroza, P., Pan, H., Brecht, E., Yao, N., Lougheed, J., Yan, J., Tam, D., Ren, Z., Ruslim, L., Bova, M.P., Artis, D.R. Design and synthesis of thiophene dihydroisoquinolines as novel BACE1 inhibitors. Bioorg Med Chem Lett. 2013 May 15;23(10):3075-80. View Source
